molecular formula C19H24BrN5O B10976912 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide

Cat. No.: B10976912
M. Wt: 418.3 g/mol
InChI Key: XHQIWXNPCDJEBS-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of an adamantyl group, a bromo-substituted pyrazole ring, and a methyl-substituted pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide involves multiple steps, starting with the preparation of the pyrazole rings and the adamantyl group. The synthetic route typically includes the following steps:

    Preparation of 1-Adamantyl-1H-pyrazole: This step involves the reaction of adamantane with hydrazine and a suitable aldehyde or ketone to form the 1-adamantyl-1H-pyrazole ring.

    Bromination and Methylation: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) and methylated using a methylating agent like methyl iodide.

    Formation of the Acetamide Linkage: The final step involves the reaction of the brominated and methylated pyrazole with an acetamide derivative to form the desired compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group and the pyrazole rings contribute to the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, the compound may inhibit the activity of certain enzymes, block receptor sites, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide can be compared with other similar compounds, such as:

    N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): This compound also contains an adamantyl group and is used as a synthetic cannabinoid.

    N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, this compound is a synthetic cannabinoid with an adamantyl group.

    1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole: This compound contains bromine and methyl substituents on the pyrazole ring, similar to the compound of interest.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C19H24BrN5O

Molecular Weight

418.3 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-(4-bromo-5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C19H24BrN5O/c1-12-16(20)10-21-24(12)11-18(26)22-17-2-3-25(23-17)19-7-13-4-14(8-19)6-15(5-13)9-19/h2-3,10,13-15H,4-9,11H2,1H3,(H,22,23,26)

InChI Key

XHQIWXNPCDJEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)Br

Origin of Product

United States

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